molecular formula C12H12O5 B1582555 Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate CAS No. 39757-31-8

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B1582555
CAS No.: 39757-31-8
M. Wt: 236.22 g/mol
InChI Key: RSKKVNLCWKPWEI-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is an organic compound known for its unique structure and properties It is a derivative of butanoic acid, featuring a methoxyphenyl group and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate typically involves the reaction of 4-methoxybenzaldehyde with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid.

    Reduction: Formation of 4-(4-methoxyphenyl)-2,4-dihydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
  • Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
  • Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Comparison: Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance solubility and alter the compound’s electronic properties, making it more suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKVNLCWKPWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308733
Record name methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39757-31-8
Record name 39757-31-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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